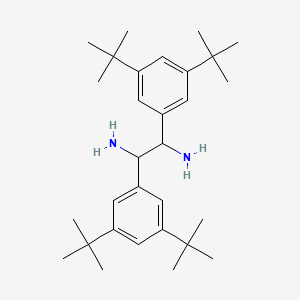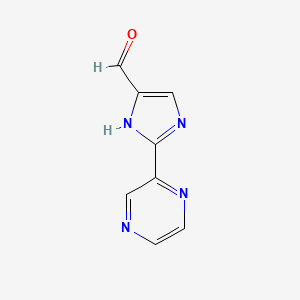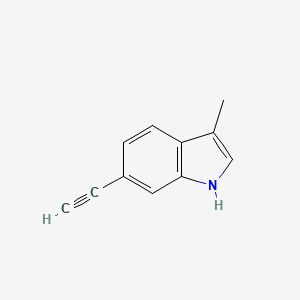![molecular formula C11H21FN2 B13689558 cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)
cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine is a chemical compound with a complex structure that includes a cyclohexane ring and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the azetidine ring followed by its attachment to the cyclohexane ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the azetidine ring or the cyclohexane ring is modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols .
Wissenschaftliche Forschungsanwendungen
cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine include other cyclohexanamine derivatives and azetidine-containing compounds. Some examples are:
- trans-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine
- cis-4-[(3-Chloro-3-methylazetidin-1-yl)methyl]cyclohexanamine .
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H21FN2 |
|---|---|
Molekulargewicht |
200.30 g/mol |
IUPAC-Name |
4-[(3-fluoro-3-methylazetidin-1-yl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C11H21FN2/c1-11(12)7-14(8-11)6-9-2-4-10(13)5-3-9/h9-10H,2-8,13H2,1H3 |
InChI-Schlüssel |
XOUMBUUPOCFNMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)CC2CCC(CC2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)






![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)




